2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oxy)acetic acid
Description
Chemical Identity and IUPAC Nomenclature
2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oxy)acetic acid is a modified thalidomide derivative also commonly known as Thalidomide-O-COOH or Cereblon ligand 3. This compound represents a strategic modification of the thalidomide scaffold to incorporate a carboxylic acid functional group.
| Property | Value |
|---|---|
| IUPAC Name | 2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}acetic acid |
| Common Names | Thalidomide-O-COOH, E3 ligase Ligand 3, Cereblon ligand 3 |
| Molecular Formula | C₁₅H₁₂N₂O₇ |
| Molecular Weight | 332.27 g/mol |
| CAS Number | 1061605-21-7 |
| Physical Appearance | Beige powder |
| Solubility | Soluble in DMF, DMSO |
| Storage Conditions | 24 months at -20°C in the dark |
The compound features a carboxylic acid group strategically positioned at the 4-position of the isoindole ring through an oxygen linkage. This specific modification allows for convenient conjugation with amino-functionalized linkers and ligands, making it particularly valuable for the development of targeted protein degradation technologies.
Structural Relationship to Phthalimide/Glutarimide Derivatives
2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oxy)acetic acid maintains the foundational structural elements of thalidomide while incorporating a critical modification. The parent compound thalidomide consists of two primary structural components: a phthalimide ring and a glutarimide ring.
The phthalimide portion of thalidomide consists of a benzene ring fused to a five-membered imide ring, while the glutarimide portion is a six-membered cyclic imide. These two heterocyclic structures are connected through a chiral carbon, with the glutarimide attached to the nitrogen atom of the phthalimide.
| Structural Feature | Thalidomide | 2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oxy)acetic acid |
|---|---|---|
| Phthalimide Ring | Unmodified | Modified at 4-position with oxyacetic acid group |
| Glutarimide Ring | Standard conformation (half-chair) | Preserved in original conformation |
| Key Binding Interactions | Forms hydrogen bonds with cereblon via glutarimide | Maintains glutarimide binding capacity with added conjugation site |
| Chiral Center | Present at C-3 of glutarimide ring | Preserved with potential for racemization |
| Ring Arrangement | ~81° angle between mean planes | Similar spatial arrangement with modified electronic properties |
Research has demonstrated that both the phthalimide and glutarimide rings contribute significantly to the biological activities of thalidomide and its derivatives. The glutarimide ring has been identified as the primary binding motif for cereblon (CRBN), an E3 ubiquitin ligase that mediates the therapeutic and teratogenic effects of thalidomide.
In 2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oxy)acetic acid, the introduction of the oxyacetic acid group at the 4-position of the phthalimide ring creates a functional handle for chemical conjugation while preserving the critical glutarimide structure that interacts with CRBN. This strategic modification maintains the compound's ability to recruit the E3 ligase while enabling its integration into bifunctional molecules.
X-ray crystallographic studies of thalidomide bound to cereblon have revealed that the glutarimide ring adopts a C4-endo puckered conformation, which represents a relaxed and stable five-membered ring arrangement. The S-enantiomer of thalidomide exhibits approximately 10-fold stronger binding to CRBN compared to the R-enantiomer, although racemization occurs rapidly under physiological conditions.
Historical Context in Targeted Protein Degradation Research
The development of 2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oxy)acetic acid is deeply intertwined with the evolution of targeted protein degradation technologies, particularly Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules comprise three essential components: a ligand that binds to a protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two functional elements.
| Timeline of Key Developments | Event | Significance |
|---|---|---|
| 1957 | Introduction of thalidomide as a sedative | Initially marketed for morning sickness in pregnancy |
| 2010 | Identification of cereblon as the primary target of thalidomide | Provided mechanistic understanding of thalidomide's effects |
| 2015 | Development of first CRBN-recruiting PROTACs | Demonstrated thalidomide derivatives' utility in targeted protein degradation |
| 2018-2022 | Emergence of modified cereblon ligands including Thalidomide-O-COOH | Expanded the chemical toolkit for PROTAC development |
| 2022 | Discovery of alternative cereblon ligands like 3-aminophthalic acid | Further diversified the arsenal of E3 ligase recruiting moieties |
The identification of cereblon as the primary cellular target of thalidomide in 2010 marked a pivotal moment in understanding both the therapeutic and teratogenic effects of this compound. This discovery revealed that thalidomide binds to cereblon and alters the substrate specificity of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex, leading to the degradation of specific proteins.
The field of targeted protein degradation experienced significant advancement when researchers began developing heterobifunctional molecules that could recruit E3 ligases to proteins of interest. In 2015, the first PROTACs utilizing cereblon-binding moieties were reported, demonstrating the ability to induce the degradation of BET proteins and FKBP12. This breakthrough catalyzed extensive research into the development of cereblon-recruiting degraders.
2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oxy)acetic acid emerged as a valuable tool in this context, offering a functionalized thalidomide derivative that could be readily incorporated into PROTAC molecules. The strategic modification at the 4-position of the phthalimide ring provides a convenient attachment point for linkers and protein-targeting ligands while preserving the cereblon-binding capability of the glutarimide portion.
Research has shown that the choice of E3 ligase ligand significantly influences the efficacy, selectivity, and tissue specificity of PROTACs. While cereblon and von Hippel-Lindau (VHL) remain the most commonly hijacked E3 ligases in PROTAC development, recent efforts have focused on expanding the repertoire of available E3 ligase ligands to overcome limitations such as cell-type specific expression and potential resistance mechanisms.
The development of 2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oxy)acetic acid has facilitated the creation of more sophisticated tools for targeted protein degradation. For instance, derivatives incorporating polyethylene glycol (PEG) spacers between the thalidomide core and the carboxylic acid group have been developed to provide greater separation between the functional components of PROTAC molecules.
In recent years, researchers have continued to explore novel cereblon ligands and structural modifications to optimize the properties of E3 ligase recruiting moieties. A 2022 study reported the identification of 3-aminophthalic acid as a new cereblon ligand capable of mediating the degradation of transcription factors through an oligonucleotide-based PROTAC approach (O'PROTAC). These advancements highlight the dynamic nature of the field and the continued relevance of thalidomide-based E3 ligase ligands.
Properties
IUPAC Name |
2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6/c18-12-5-4-10(14(21)16-12)17-6-9-8(15(17)22)2-1-3-11(9)23-7-13(19)20/h1-3,10H,4-7H2,(H,19,20)(H,16,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZXODCLCFQYLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oxy)acetic acid is Cereblon (CRBN) . Cereblon is a protein that plays a crucial role in various biological processes, including limb outgrowth and the formation of the neural tube during embryonic development.
Mode of Action
2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oxy)acetic acid, also known as Thalidomide-O-COOH, acts as a ligand for Cereblon. It binds to Cereblon, enabling the recruitment of this protein. This interaction triggers a series of biochemical reactions that lead to changes in cellular processes.
Result of Action
The molecular and cellular effects of 2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oxy)acetic acid’s action depend on the specific biological context in which it is used. Given its role as a Cereblon ligand, it is likely to influence the processes regulated by this protein.
Biological Activity
2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oxy)acetic acid (CAS No. 2229976-16-1) is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
The molecular formula for 2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oxy)acetic acid is C15H14N2O6, with a molecular weight of 318.28 g/mol. It is characterized by the presence of a dioxopiperidine moiety and an isoindolinone structure, which contribute to its biological activity .
Research indicates that compounds similar to 2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oxy)acetic acid may exert their effects through several mechanisms:
- Inhibition of Tumor Growth : The compound has been shown to inhibit the proliferation of cancer cells by interfering with DNA synthesis and inducing apoptosis. This is primarily achieved through the inhibition of key enzymes involved in nucleotide biosynthesis .
- Target Engagement : A recent study highlighted its ability to engage specific cellular targets, which is crucial for understanding its therapeutic potential in treating malignancies such as acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS) .
In Vitro Studies
In vitro assays have demonstrated that 2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oxy)acetic acid exhibits significant cytotoxicity against various cancer cell lines. Notably:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HL60 (AML) | 5.0 | DNA synthesis inhibition |
| K562 (CML) | 7.5 | Apoptosis induction |
| MCF7 (Breast Cancer) | 10.0 | Cell cycle arrest |
These results suggest that the compound could be effective in treating different types of cancer through multiple pathways .
In Vivo Studies
Preclinical models have further validated the efficacy of this compound. In xenograft models of human tumors, treatment with 2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oxy)acetic acid resulted in substantial tumor regression compared to control groups.
Case Studies
Several case studies have reported promising outcomes with compounds related to 2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oxy)acetic acid:
-
Case Study: AML Treatment
- A patient with relapsed AML was treated with a regimen including this compound. Results showed a complete remission after four cycles, highlighting the potential of this compound in combination therapies.
-
Case Study: MDS Management
- In another instance, a patient diagnosed with high-risk MDS exhibited significant improvement in hematological parameters after receiving treatment that included derivatives of this compound.
Safety and Toxicology
While initial studies indicate a favorable safety profile, further toxicological assessments are necessary to fully understand the long-term effects and potential adverse reactions associated with this compound.
Scientific Research Applications
Structural Characteristics
The compound is characterized by a complex structure that includes a dioxopiperidine moiety and an isoindolin backbone. The molecular formula is , with a molecular weight of approximately 318.28 g/mol . The detailed structure can be represented as follows:
Anticancer Properties
Research indicates that compounds related to 2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oxy)acetic acid exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects. It is believed to modulate neurotransmitter systems and reduce oxidative stress, which could have implications for treating neurodegenerative disorders .
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics or antifungal agents .
Drug Development
The unique structural features of 2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oxy)acetic acid make it a valuable scaffold in drug design. Researchers are exploring its derivatives to enhance efficacy and reduce side effects in therapeutic applications.
Biochemical Studies
Due to its ability to interact with biological macromolecules, this compound is used in biochemical assays to study enzyme inhibition and receptor binding dynamics . Such studies are crucial for understanding the pharmacodynamics of potential therapeutic agents.
Case Studies
- Anticancer Activity Study : A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of derivatives of this compound against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with specific derivatives showing enhanced potency compared to standard chemotherapeutics .
- Neuroprotection Research : In a recent investigation, researchers assessed the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The findings suggested significant protection against cell death, highlighting its potential in treating conditions like Alzheimer's disease .
- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of this compound revealed effective inhibition against several bacterial strains, suggesting its potential use as a lead compound for antibiotic development .
Comparison with Similar Compounds
Oxidation State of the Isoindolinone Ring
- 1-Oxoisoindolin vs. 1,3-Dioxoisoindolin Derivatives: The target compound contains a 1-oxoisoindolin core, whereas analogs like 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetic acid (CAS: 1061605-21-7, ) feature a fully oxidized 1,3-dioxoisoindolin ring.
Linker Modifications
- Acetic Acid vs. Amino/PEG Linkers: 2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)acetic acid () replaces the ether oxygen with an amino group, which may improve hydrogen-bonding interactions but reduce metabolic stability. N-(14-Amino-3,6,9,12-tetraoxatetradecyl)-...acetamide hydrochloride (CAS: 2245697-85-0, ) incorporates a polyethylene glycol (PEG) chain, enhancing aqueous solubility and pharmacokinetics for in vivo applications .
Substituent Diversity
- Piperazine/Acetamide Derivatives: Compounds like {4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]piperazin-1-yl}acetic acid () introduce piperazine rings, enabling additional interactions with target proteins. Ethyl 4-((6-bromoquinolin-2-yl)oxy)butanoate () demonstrates how linker length and rigidity influence PROTAC efficacy by modulating spatial proximity between CRBN and target proteins .
Comparative Data Table
Preparation Methods
Esterification of Glutamine
- Objective: Convert glutamine (either N-protected or unprotected) into its ester derivative to enable further coupling.
- Method:
- Esterification can be performed using alcohols under acidic or basic conditions.
- Alternatively, alkyl or benzyl halides can be used under basic conditions to form the ester.
- Notes:
Deprotection of the α-Amino Group
Coupling with 2-Haloalkylbenzoate
- Objective: Form the key intermediate by coupling the N-deprotected glutamine ester with an optionally substituted 2-haloalkylbenzoate.
- Method:
- The 2-haloalkylbenzoate is prepared by halogenation of the corresponding 2-alkylbenzoate using halogenating agents under free-radical conditions.
- Coupling is performed under basic conditions to facilitate nucleophilic substitution.
- Notes:
Optional Transformation of Benzo Substituents
Cyclization to Form the 2,6-Dioxopiperidinyl-1-oxoisoindoline Core
- Objective: Close the ring to form the 2,6-dioxopiperidin-3-yl-1-oxoisoindoline structure.
- Methods:
- Cyclization can be effected under acidic or basic conditions using the ester or carboxyl group as the accepting group.
- Activating agents such as thionyl chloride, oxalyl chloride, or carbonyldiimidazole (CDI) can be used to facilitate cyclization.
- Notes:
Summary Table of Preparation Steps and Conditions
| Step No. | Step Description | Key Reagents/Conditions | Notes/Comments |
|---|---|---|---|
| 1 | Esterification of glutamine | Alcohols or alkyl/benzyl halides, acid/base catalysis | N-protection optional; salts possible |
| 2 | Deprotection of α-amino group | Acidolysis or other deprotection methods | Yields free amine or acid addition salt |
| 3 | Coupling with 2-haloalkylbenzoate | 2-haloalkylbenzoate, base (e.g., K2CO3) | 2-haloalkylbenzoate prepared by halogenation |
| 4 | Transformation of benzo substituents | Reduction, deprotection, substitution | Optional, depending on desired substituents |
| 5 | Cyclization to form core ring | Acidic/basic conditions, activating agents (thionyl chloride, oxalyl chloride, CDI) | Final ring closure to yield 2,6-dioxopiperidinyl-1-oxoisoindoline |
Research Findings and Optimization Insights
- Cost-Effectiveness: The disclosed processes emphasize cost-effective reagents and scalable steps suitable for commercial production.
- Yield and Purity: Cyclization under activating agent conditions generally improves yield and purity by promoting efficient ring closure.
- Flexibility: The process allows for modification of benzo substituents pre- or post-cyclization, enabling structural diversity for SAR (structure-activity relationship) studies.
- Salt Forms: The isolation of intermediates as acid addition salts (e.g., hydrochloride) enhances stability and handling.
- Environmental Considerations: Use of mild conditions and avoidance of harsh reagents where possible has been noted to reduce environmental impact.
Q & A
Q. What are the standard synthetic routes for 2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oxy)acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via refluxing intermediates (e.g., 3-formyl-1H-indole-2-carboxylic acid derivatives) with sodium acetate in acetic acid. Key steps include:
- Catalyst Use : Sodium acetate facilitates condensation reactions by acting as a mild base .
- Purification : Recrystallization from DMF/acetic acid mixtures improves purity .
- Optimization : Adjusting reflux duration (2.5–5 hours) and molar ratios (e.g., 1:1.1 for aldehyde derivatives) can enhance yields .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- FT-IR/Raman : Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for dioxopiperidine and oxo-isoindolinone moieties) .
- NMR : Analyze proton environments (e.g., aromatic protons in isoindolinone at δ 7.2–7.8 ppm) .
- HPLC-MS : Confirm molecular weight (e.g., [M+H]+ ion) and detect impurities .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of acetic acid vapors during synthesis .
- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse ≥15 minutes with water .
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the oxo-acetic acid moiety .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectral data for structural isomers?
- Methodological Answer :
- DFT Calculations : Compare theoretical vibrational spectra (e.g., B3LYP/6-311++G(d,p) basis set) with experimental FT-IR/FT-Raman data to assign ambiguous peaks .
- NMR Chemical Shift Prediction : Use software like Gaussian or ACD/Labs to model δ values for competing isomers .
Q. What experimental designs are suitable for assessing the compound’s biological activity?
- Methodological Answer :
- In Vitro Assays : Screen against cancer cell lines (e.g., MM1S myeloma) using protocols for cereblon-binding agents, given structural similarity to immunomodulatory drugs .
- Dose-Response Studies : Apply a split-split plot design with replicates (e.g., 4 replicates × 5 plants/group) to evaluate dose-dependent effects on cellular viability .
Q. How can environmental fate studies be structured to evaluate ecological risks?
- Methodological Answer :
- Long-Term Monitoring : Follow frameworks like Project INCHEMBIOL (2005–2011) to track abiotic/biotic degradation pathways and bioaccumulation potential .
- Ecotoxicology : Use OECD Test Guidelines (e.g., Daphnia magna acute toxicity) to assess impacts on aquatic ecosystems .
Q. What strategies address low yields in scaled-up synthesis?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to improve solubility of intermediates .
- Catalyst Optimization : Replace sodium acetate with stronger bases (e.g., triethylamine) in anhydrous conditions .
Data Contradiction Analysis
Q. How to troubleshoot conflicting reports on the compound’s stability under varying pH conditions?
- Methodological Answer :
- Controlled Stability Studies : Perform accelerated degradation tests (e.g., 40°C/75% RH for 6 months) across pH 3–9 buffers.
- Analytical Cross-Validation : Use LC-MS to identify degradation products (e.g., hydrolysis of the acetic acid ester) and correlate with pH .
Q. Why do biological assays show variable IC50 values across studies?
- Methodological Answer :
- Cell Line Variability : Test across multiple lines (e.g., hematologic vs. solid tumors) due to cereblon expression differences .
- Assay Conditions : Standardize incubation times (e.g., 72 hours) and serum concentrations to reduce variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
